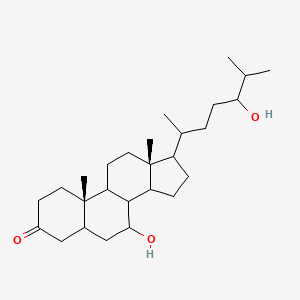![molecular formula C36H26Br4ClN3O5S B14798345 [7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;chloride](/img/structure/B14798345.png)
[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;chloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and its potential use in medical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;chloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phenothiazinium derivatives, while substitution reactions can produce a variety of substituted phenothiazinium compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reagent and catalyst in various organic synthesis reactions. Its unique structural properties make it suitable for use in complex chemical transformations .
Biology
In biological research, the compound is used as a staining agent and in the study of cellular processes. Its ability to interact with biological molecules makes it valuable in various biochemical assays .
Medicine
In medicine, the compound has potential therapeutic applications, particularly in the treatment of bacterial infections and sepsis. It has been shown to inhibit specific signaling pathways involved in inflammatory responses .
Industry
In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for use in various industrial processes .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the AP2-associated protein kinase 1 (AAK1)-mediated internalization of lipopolysaccharides (LPS), thereby preventing the activation of caspase-11 and subsequent inflammatory responses . This mechanism is particularly relevant in the context of its potential therapeutic applications in treating sepsis and other inflammatory conditions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenothiazinium derivatives, such as:
- [7-(Diethylamino)phenothiazin-3-ylidene]-diethylazanium chloride
- Methylene blue trihydrate
Uniqueness
What sets [7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;chloride apart is its unique combination of structural features and reactivity. Its ability to inhibit specific signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propiedades
Fórmula molecular |
C36H26Br4ClN3O5S |
|---|---|
Peso molecular |
967.7 g/mol |
Nombre IUPAC |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;chloride |
InChI |
InChI=1S/C20H8Br4O5.C16H18N3S.ClH/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h1-6,25-26H;5-10H,1-4H3;1H/q;+1;/p-1 |
Clave InChI |
HXDVXHKUWVCDCG-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14798262.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14798266.png)
![[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone](/img/structure/B14798276.png)
![Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B14798283.png)
![N-[4-({(2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B14798287.png)
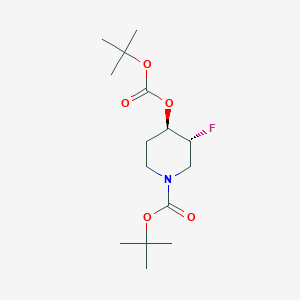
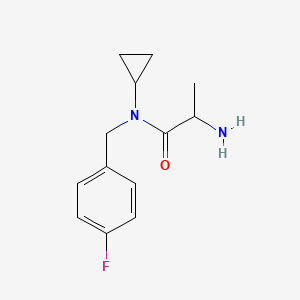
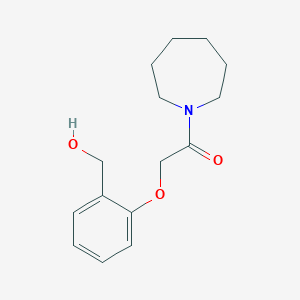
![2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate](/img/structure/B14798316.png)
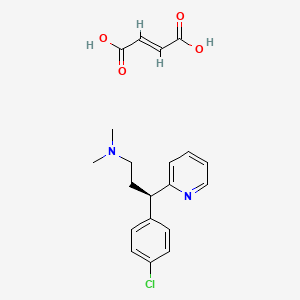
![(5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile](/img/structure/B14798326.png)
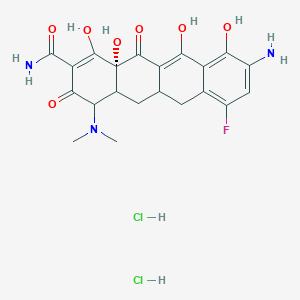
![(1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea](/img/structure/B14798338.png)
